[2-(Dimethylamino)ethyl](2-methylpropyl)amine

Catalog No.
S3593768
CAS No.
926205-56-3
M.F
C8H20N2
M. Wt
144.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(Dimethylamino)ethyl](2-methylpropyl)amine

CAS Number

926205-56-3

Product Name

[2-(Dimethylamino)ethyl](2-methylpropyl)amine

IUPAC Name

N',N'-dimethyl-N-(2-methylpropyl)ethane-1,2-diamine

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

InChI

InChI=1S/C8H20N2/c1-8(2)7-9-5-6-10(3)4/h8-9H,5-7H2,1-4H3

InChI Key

GOZSCJXMGZBZIF-UHFFFAOYSA-N

SMILES

CC(C)CNCCN(C)C

Canonical SMILES

CC(C)CNCCN(C)C

Specific Scientific Field: Polymer Chemistry and Nanotechnology

Application Summary:

Experimental Procedures and Methods:

The synthesis of polymersomes involves the following steps:

Results and Outcomes:

The synthesized polymersomes exhibited dual stimulus–response properties (pH and temperature). These outcomes have significant implications:

    pH-responsive polymersomes can be used as drug carriers, taking advantage of the pH gradients present in cells during physiological and pathological conditions.

    Gene Delivery: The polymersomes’ properties make them a potential platform for gene delivery.

    Nanoreactors: These polymersomes can serve as nanoreactors for chemical reactions within their hydrophilic core.

2-(Dimethylamino)ethylamine is an organic compound characterized by its amine functional groups. It has the molecular formula C9H20N2 and a CAS number of 926205-56-3. This compound features a dimethylamino group attached to an ethyl chain, which is further connected to a branched propyl amine. Its structure contributes to its unique chemical properties, making it a subject of interest in various fields, including pharmaceuticals and chemical synthesis.

There is no scientific research readily available on the mechanism of action of this specific compound.

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling the compound.
  • Work in a well-ventilated area to avoid inhalation.
  • Handle with care as some diamines can be corrosive or irritating to skin and eyes.

  • Nucleophilic Substitution: The amine groups can act as nucleophiles, allowing for substitution reactions with alkyl halides.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form ammonium salts.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or enamines.

These reactions are crucial for synthesizing more complex molecules in organic chemistry.

Research indicates that 2-(Dimethylamino)ethylamine exhibits various biological activities. It has been noted for its potential neuropharmacological effects due to its ability to interact with neurotransmitter systems. Specifically, compounds with similar structures often show affinity for serotonin and dopamine receptors, suggesting possible applications in treating mood disorders or other neurological conditions .

Several synthesis methods have been explored for 2-(Dimethylamino)ethylamine:

  • Alkylation of Amines: This method involves the alkylation of dimethylaminoethanol with 2-methylpropyl bromide or iodide under basic conditions.
  • Reductive Amination: Another approach includes the reductive amination of ketones or aldehydes with dimethylamine and 2-methylpropylamine, followed by reduction using hydrogen gas and a catalyst.
  • Multi-step Synthesis: A more complex route may involve multiple steps including protection-deprotection strategies to ensure selectivity during the synthesis process.

These methods highlight the versatility in synthesizing this compound for various applications.

2-(Dimethylamino)ethylamine finds applications in several areas:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those targeting central nervous system disorders.
  • Chemical Industry: The compound serves as a building block for polymers and surfactants.
  • Research: It is utilized in laboratory settings for studying biological interactions and chemical reactivity.

Interaction studies involving 2-(Dimethylamino)ethylamine focus on its pharmacological profile and potential interactions with biological targets. Preliminary studies suggest that it may modulate neurotransmitter activity, affecting mood and cognition. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-(Dimethylamino)ethylamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-DimethylaminoethanolContains hydroxyl group; less branchedMore hydrophilic; potential use in topical formulations
1-Methyl-4-piperidoneContains piperidine ring; cyclic structureDifferent pharmacological effects due to cyclic nature
N,N-DimethylethanolamineSimilar amine structure; linearLess sterically hindered; may exhibit different reactivity

These comparisons highlight how variations in structure affect the properties and applications of these compounds, showcasing the uniqueness of 2-(Dimethylamino)ethylamine within this group.

XLogP3

1.2

Dates

Last modified: 08-20-2023

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